5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

Catalog No.
S3295964
CAS No.
202979-20-2
M.F
C8H4ClFN2S
M. Wt
214.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

CAS Number

202979-20-2

Product Name

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

IUPAC Name

5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

Molecular Formula

C8H4ClFN2S

Molecular Weight

214.64

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H

InChI Key

MQGCJHPDDMPIMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F

solubility

not available

Potential Antimicrobial Activity:

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. However, further research is needed to determine its efficacy and mechanism of action. [Source: A. Ali et al., Synthesis and antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-thiadiazoles bearing different substituents, European Journal of Medicinal Chemistry, Volume 45, Issue 10, 2010, Pages 4523-4532, doi: ]

Anticonvulsant Properties:

Limited research suggests that 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole may possess anticonvulsant properties. However, more studies are required to understand its mechanism of action and potential therapeutic applications. [Source: M.R. Rao et al., Synthesis and anticonvulsant activity of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-thiadiazoles, European Journal of Medicinal Chemistry, Volume 38, Issue 12, 2003, Pages 1627-1633, doi: ]

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a heterocyclic compound that features a five-membered thiadiazole ring. Its molecular formula is C8H4ClFN2S, and it has a molecular weight of approximately 202.65 g/mol. The compound is characterized by the presence of a chlorine atom at the 5-position and a 2-fluorophenyl group at the 3-position of the thiadiazole ring. This structural arrangement contributes to its unique chemical properties and potential biological activities .

Future Research Directions

  • Synthesis and characterization of 5-Cl-3-(2-F)-Ph-TD to obtain its physical and chemical properties.
  • Investigation of its potential biological activities, followed by mechanism of action studies if promising results are found.
  • Computational modeling to explore potential interactions with biological targets.
Typical for thiadiazole derivatives. These reactions may include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The fluorophenyl group may undergo electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with other compounds to form larger structures through condensation, particularly with amines or alcohols.

These reactions are significant for synthesizing derivatives with enhanced properties or different functionalities.

Research has indicated that 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole exhibits notable biological activities. Some of its potential effects include:

  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, suggesting its utility as an antimicrobial agent.
  • Antitumor Activity: Preliminary studies indicate potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Inhibitory Effects: It may inhibit certain enzymes or biological pathways, contributing to its therapeutic potential in various diseases .

Several methods have been developed for synthesizing 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole. Common approaches include:

  • Cyclization Reactions: Starting from appropriate precursors containing both thioketones and hydrazines, cyclization can yield the thiadiazole structure.
  • Halogenation: Introduction of the chlorine atom can be achieved through halogenation reactions on the thiadiazole ring or its precursors.
  • Functional Group Modifications: Subsequent modifications can introduce the 2-fluorophenyl group via nucleophilic substitution or coupling reactions with aryl halides.

These methods allow for the efficient production of the compound while enabling variations in substituents for tailored properties.

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: The compound may be explored for use in developing novel materials with specific electronic or optical properties .

Interaction studies involving 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole have focused on its binding affinity with biological targets. These studies aim to elucidate:

  • Mechanisms of Action: Understanding how the compound interacts at the molecular level with enzymes or receptors.
  • Synergistic Effects: Exploring combinations with other compounds to enhance efficacy against specific pathogens or cancer cells.
  • Toxicology Assessments: Evaluating safety profiles and potential side effects when used therapeutically .

Several compounds share structural similarities with 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Chloro-3-methyl-1,2,4-thiadiazoleMethyl group at position 3Different biological activity profile
5-Bromo-3-(2-fluorophenyl)-1,2,4-thiadiazoleBromine instead of chlorinePotentially different reactivity
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole4-Fluorophenyl group instead of 2-fluorophenylVariations in biological activity

The uniqueness of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole lies in its specific substitution pattern and resultant properties that differentiate it from other thiadiazole derivatives. Its combination of chlorine and fluorine substituents contributes to its distinct reactivity and biological profile .

Traditional Organic Synthesis Approaches for 1,2,4-Thiadiazole Derivatives

Traditional synthesis of 1,2,4-thiadiazoles typically involves cyclocondensation reactions between thioamides and hydrazine derivatives. For 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole, a common route begins with the reaction of 2-fluorobenzyl chloride with a thioamide precursor under basic conditions. The cyclization step is often facilitated by heating in polar aprotic solvents such as dimethylformamide (DMF), which stabilizes intermediates and accelerates ring closure. For example, thiosemicarbazides react with carbon disulfide in aqueous ammonium salt solutions at elevated temperatures (55–100°C) to yield 1,3,4-thiadiazole cores. This method, described in patent US4492793A, achieves near-quantitative yields by recycling mother liquors containing ammonium salts of bis-2,5-mercapto-1,3,4-thiadiazole, which act as catalysts.

The Ketcham reaction, a classical approach for thiazolo[5,4-d]thiazoles, has been adapted for related structures. Starting from thiophene carbaldehydes, this method involves sequential condensation, bromination, and Suzuki coupling to assemble the thiadiazole ring. While effective, traditional routes often require prolonged reaction times (24–48 hours) and suffer from byproduct formation unless carefully controlled.

Modern Cyclization Strategies for Halogen-Substituted Thiadiazoles

Recent advances in cyclization chemistry have introduced enzymatic and catalytic methods to streamline thiadiazole synthesis. Vanadium-dependent haloperoxidases, such as CpVBPO, enable oxidative dimerization of thioamides via S-bromination intermediates. This enzymatic approach avoids harsh reagents and generates water as the sole byproduct, aligning with green chemistry principles. For instance, treating thioamides with vanadium haloperoxidase and hydrogen peroxide produces iminobenzathiamide intermediates, which cyclize to form 1,2,4-thiadiazoles with >98% yield under mild conditions.

Microwave-assisted synthesis has also reduced reaction times from hours to minutes. By irradiating mixtures of 2-fluorobenzyl chloride and thiourea derivatives in DMF, researchers achieve complete cyclization within 15 minutes, compared to 24 hours under conventional heating. Automated flow reactors further enhance reproducibility by maintaining precise temperature (±0.5°C) and stoichiometric control, critical for halogenated substrates sensitive to over-reaction.

Industrial-Scale Production Techniques and Process Optimization

Industrial synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole prioritizes solvent selection, catalyst reuse, and waste minimization. Large-scale batches employ DMF or toluene due to their high boiling points and compatibility with thiadiazole intermediates. For example, Suzuki coupling reactions between brominated thiophenes and spirobifluorene boronic esters utilize toluene and tetrahydrofuran (THF) at 110°C, achieving 86% yield with palladium catalysts.

Process optimization includes:

  • Mother liquor recycling: Reusing ammonium salt-containing solutions across 200+ production cycles reduces raw material costs by 40%.
  • Continuous flow systems: Automated reactors adjust reagent ratios in real-time, minimizing human error and ensuring consistent purity (>99.5%).
  • Waste valorization: Byproducts like benzamide are repurposed as solvents in downstream reactions, lowering environmental impact.

The table below summarizes key parameters for industrial production:

ParameterTraditional MethodModern Method
Reaction Time24–48 hours15 minutes–6 hours
Yield70–85%86–98%
Catalyst RecyclingLimited200+ cycles
Byproduct FormationModerate<2%

Impact of Halogen Substituents on Bioactivity Profiles

Halogen substituents critically influence the bioactivity of 1,2,4-thiadiazole derivatives. The chlorine atom at position 5 and fluorine at the ortho position of the phenyl ring in 5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole synergistically enhance target binding and metabolic stability.

Studies on analogous 1,3,4-thiadiazoles demonstrate that halogenation increases lipophilicity, improving membrane permeability and receptor interaction. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives exhibited 81–91% inhibition against Staphylococcus aureus and Bacillus subtilis, with MIC values of 20–28 μg/mL, outperforming non-halogenated analogs [1]. Similarly, fluorinated 1,2,4-thiadiazole-based agonists of FFA1 (GPR40) showed low micromolar potency, attributed to fluorine’s electronegativity enhancing hydrogen bonding with residues in the orthosteric pocket [2].

The chlorine atom at position 5 acts as an electron-withdrawing group, polarizing the thiadiazole ring and facilitating π-π stacking with aromatic residues in enzymatic active sites [1]. Concurrently, the ortho-fluorine on the phenyl ring introduces steric hindrance, restricting rotational freedom and stabilizing bioactive conformations [3]. This dual halogen effect is evident in secretin receptor agonists, where 4-chloro and 4-fluoro substitutions reduced EC~50~ values to 3.7 μM and 6.8 μM, respectively, compared to 17.6 μM for non-halogenated analogs [3].

Substituent PositionHalogen TypeBiological Activity (EC~50~, μM)Target Receptor
5 (Thiadiazole)Chlorine3.1–6.1 [1] [3]Antifungal/GPCR
2 (Phenyl)Fluorine0.9–3.2 [3]Secretin Receptor

Role of Aromatic Ring Substitution Patterns in Target Binding

The orientation and electronic nature of aromatic ring substituents dictate binding affinity. The 2-fluorophenyl group in 5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole adopts an ortho-substitution pattern, which optimizes steric complementarity with hydrophobic pockets in target proteins.

Comparative SAR studies on 1,3,4-thiadiazole secretin receptor agonists reveal that para-substituted phenyl groups (e.g., 4-methyl) yield EC~50~ values of 3.1 μM, whereas ortho-substituents (e.g., 2-methyl) reduce potency (EC~50~ >50 μM) [3]. This trend underscores the preference for meta- or para-substitutions in maintaining planar geometry for optimal receptor engagement. However, the ortho-fluorine in this compound introduces a unique binding profile: its small atomic radius minimizes steric clashes while allowing dipole-dipole interactions with serine or threonine residues [3].

In antimicrobial contexts, phenyl rings substituted with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position enhance activity against Candida albicans (MIC =32.6 μg/mL) [1]. Conversely, electron-donating groups (e.g., methoxy) reduce potency, highlighting the necessity of balanced electronic effects [1].

Electronic and Steric Effects of Fluorophenyl Group Orientation

The 2-fluorophenyl group’s electronic and steric properties are pivotal for bioactivity. Fluorine’s high electronegativity (χ =4.0) induces a strong dipole moment, polarizing adjacent carbon atoms and facilitating charge-transfer interactions with target proteins [3]. Density functional theory (DFT) calculations on similar thiadiazoles reveal that ortho-fluorination increases the compound’s electron deficiency by 12–15% compared to meta- or para-fluorinated analogs, enhancing electrophilic reactivity [3].

Sterically, the ortho-fluorine creates a 60° dihedral angle with the thiadiazole ring, as observed in X-ray crystallography studies of analogous structures [3]. This conformation prevents π-orbital overlap with the heterocyclic core, reducing non-specific binding while orienting the phenyl ring for hydrophobic interactions. In contrast, para-fluorinated analogs adopt coplanar conformations, increasing metabolic susceptibility via cytochrome P450 oxidation [3].

The interplay of these effects is exemplified in secretin receptor agonists, where 3,4-dimethyl substitution on the phenyl ring (EC~50~ =0.9 μM) outperforms monosubstituted analogs by 18-fold [3]. This enhancement arises from methyl groups’ electron-donating effects, which counteract fluorine’s electronegativity, balancing the compound’s electronic profile.

Electronic EffectSteric EffectBiological Outcome
Electron-withdrawing (F)Ortho hindranceEnhanced target specificity
Electron-donating (CH~3~)Para toleranceImproved metabolic stability

XLogP3

3.5

Dates

Last modified: 08-19-2023

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